molecular formula C22H27NO5 B11987296 Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11987296
M. Wt: 385.5 g/mol
InChI Key: VEPFEJSHJIBGSU-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method involves the Povarov cycloaddition reaction, where p-toluidine, benzaldehyde, and trans-methyl-isoeugenol are used as starting reagents. The reaction proceeds through a sequence of cycloaddition and N-furoylation processes .

Industrial Production Methods

the principles of green chemistry, such as the use of deep eutectic solvents and microwave irradiation, can be applied to optimize the synthesis process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of NF-κB, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting NF-κB, the compound can modulate inflammatory responses and potentially exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity. Its ability to act as an NF-κB inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H27NO5/c1-12-18(21(25)28-6)19(13-7-8-16(26-4)17(9-13)27-5)20-14(23-12)10-22(2,3)11-15(20)24/h7-9,19,23H,10-11H2,1-6H3

InChI Key

VEPFEJSHJIBGSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

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